N~2~-Acetyl-N-(4-methylphenyl)norvalinamide
Description
N²-Acetyl-N-(4-methylphenyl)norvalinamide is a synthetic amide derivative characterized by a norvaline backbone acetylated at the N²-position and substituted with a 4-methylphenyl group at the terminal amide nitrogen. Its structure integrates both hydrophobic (4-methylphenyl) and hydrogen-bonding (acetyl and amide) functionalities, making it a candidate for studies in medicinal chemistry and materials science.
Properties
CAS No. |
918941-54-5 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-acetamido-N-(4-methylphenyl)pentanamide |
InChI |
InChI=1S/C14H20N2O2/c1-4-5-13(15-11(3)17)14(18)16-12-8-6-10(2)7-9-12/h6-9,13H,4-5H2,1-3H3,(H,15,17)(H,16,18) |
InChI Key |
GPQOMNIXIUOBCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)NC1=CC=C(C=C1)C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N2-Acetyl-N-(4-methylphenyl)norvalinamide can be achieved through a multi-step process:
Reaction of 4-methylphenylamine with methylene ketone: This step produces N-(4-acetylphenyl)methanamine.
Reaction with acetic anhydride under basic conditions: The N-(4-acetylphenyl)methanamine is then reacted with acetic anhydride to yield the final product, N2-Acetyl-N-(4-methylphenyl)norvalinamide.
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N~2~-Acetyl-N-(4-methylphenyl)norvalinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N~2~-Acetyl-N-(4-methylphenyl)norvalinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N2-Acetyl-N-(4-methylphenyl)norvalinamide involves its interaction with specific molecular targets and pathways. The acetyl and methylphenyl groups play a crucial role in its activity, influencing its binding affinity and specificity towards target molecules. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and cellular signaling pathways .
Comparison with Similar Compounds
Data Table: Key Comparisons
Biological Activity
N~2~-Acetyl-N-(4-methylphenyl)norvalinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
1. Chemical Structure and Synthesis
This compound belongs to the class of N-arylacetamides, which are significant intermediates in the synthesis of various pharmaceutical compounds. The synthesis typically involves the acetylation of norvaline followed by the introduction of a 4-methylphenyl group.
Synthesis Overview:
- Reactants: Norvaline, acetic anhydride, 4-methylphenylamine.
- Method: The reaction is conducted under controlled conditions to ensure high yield and purity.
- Yield: Typically yields over 70% under optimized conditions.
This compound exhibits biological activity primarily through its interaction with specific enzyme pathways and receptor systems. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and neuronal function.
- Receptor Modulation: It may act as a modulator for receptors involved in neurotransmission, influencing motor function and neuroprotection.
2.2 Pharmacological Effects
Research indicates several pharmacological effects attributed to this compound:
- Neuroprotective Effects: Studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress.
- Anti-inflammatory Properties: It may reduce inflammation in neuronal tissues, which is crucial in neurodegenerative diseases.
3. Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study 1: Neuroprotection in Animal Models
- Objective: Assess neuroprotective effects against excitotoxicity.
- Method: Administered to mice subjected to glutamate-induced toxicity.
- Results: Significant reduction in neuronal death was observed, suggesting potential for treating neurodegenerative disorders.
-
Study 2: Anti-inflammatory Activity
- Objective: Evaluate anti-inflammatory effects on microglial cells.
- Method: Cultured microglial cells were treated with the compound and stimulated with lipopolysaccharides (LPS).
- Results: Decreased production of pro-inflammatory cytokines was noted, indicating its potential use in inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotection | Reduced neuronal apoptosis | Study 1 |
| Anti-inflammatory | Decreased cytokine production | Study 2 |
Table 2: Synthesis Parameters
| Parameter | Value |
|---|---|
| Yield | >70% |
| Reaction Time | 24 hours |
| Temperature | Room temperature |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
